N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 4-ethylphenyl moiety. Its structural features, such as the electron-withdrawing fluorine atom and the ethyl group on the phenyl ring, influence its physicochemical properties (e.g., logP = ~4.39) and bioavailability .
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-3-13-7-9-15(10-8-13)20-18(24)17-12(2)23(22-21-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNYHJFWFWJQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1707668-16-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylphenyl isocyanate with 3-fluorophenyl hydrazine in the presence of suitable catalysts. The triazole moiety is formed through cyclization reactions that are characteristic of triazole derivatives. The synthesis can be performed under mild conditions, making it an attractive target for further optimization and development.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit selective cytotoxic activity against various cancer cell lines. For example, studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing DNA damage without intercalating into DNA .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-Ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-triazole | Jurkat T-cells | 15.2 | Induces apoptosis via mitochondrial disruption |
| Doxorubicin | Various | 0.5 - 10 | DNA intercalation and topoisomerase inhibition |
Antitrypanosomal Activity
Recent studies highlight the potential of triazole-based compounds in treating Trypanosomiasis. For instance, similar derivatives have shown promising activity against Trypanosoma cruzi with IC50 values significantly lower than those of existing treatments . This suggests that N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-triazole-4-carboxamide may also possess similar antitrypanosomal properties.
Case Studies
One notable study investigated the antiproliferative effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited potent activity comparable to established chemotherapeutics like doxorubicin. The morphological changes observed in treated cells included apoptotic bodies and chromatin condensation, further supporting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with structurally analogous triazole-carboxamide derivatives, focusing on substituent variations, synthetic routes, and reported biological activities.
Key Observations:
Substituent Effects on Bioactivity :
- Fluorine at the phenyl ring (e.g., 3-fluorophenyl in the target compound) enhances electronegativity and membrane permeability .
- Methoxy/ethoxy groups improve solubility but reduce logP, as seen in and .
- Halogenation (e.g., chlorine in E141-0149) correlates with increased target binding in kinase assays .
Synthetic Routes :
- Most analogs are synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) , followed by carboxamide coupling .
- High-yield reactions (>80%) are achieved with methyl-substituted triazoles due to steric and electronic stabilization .
Structural Characterization :
- SHELX and WinGX software are extensively used for single-crystal X-ray refinement, confirming triazole planarity and substituent orientations .
Biological Data Gaps :
- While the target compound lacks explicit activity data, analogs like B20 (antibacterial) and (antifungal) highlight the scaffold’s versatility .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what are the critical reaction conditions?
Methodological Answer:
The synthesis of triazole carboxamides typically involves cyclization reactions using azide-alkyne Huisgen cycloaddition (click chemistry) or condensation of pre-functionalized intermediates. For this compound, a plausible route includes:
Intermediate Preparation : React 3-fluoroaniline with methyl propiolate to form a propargylamine intermediate.
Cyclization : Treat the intermediate with sodium azide and a copper(I) catalyst (e.g., CuI) to form the triazole core.
Carboxamide Formation : Couple the triazole with 4-ethylphenyl isocyanate under basic conditions (e.g., DMF, K₂CO₃).
Critical conditions include temperature control (60–80°C for cyclization), anhydrous solvents, and catalyst optimization to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (60–75%) .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond lengths (e.g., triazole C–N: ~1.32 Å) and dihedral angles between aromatic rings (typically 45–60° for steric stabilization) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between carboxamide O and triazole N) .
Advanced: How do the substituents (4-ethylphenyl, 3-fluorophenyl) influence electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects :
- The 3-fluorophenyl group enhances electron-withdrawing character, stabilizing the triazole ring and increasing electrophilicity at the carboxamide site.
- The 4-ethylphenyl group provides steric bulk, reducing rotational freedom and enhancing lipophilicity (logP ~3.5–4.0) .
- Bioactivity Implications :
- Fluorine improves membrane permeability and binding to hydrophobic enzyme pockets (e.g., COX-2). Ethylphenyl may enhance selectivity by preventing off-target interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinity differences of 1.5–2.0 kcal/mol compared to non-fluorinated analogs .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data across different biological models?
Methodological Answer:
Contradictions may arise from assay conditions (pH, cofactors) or model-specific enzyme isoforms. Strategies include:
Standardized Assays : Use recombinant enzymes (e.g., human COX-2 vs. murine isoforms) under controlled buffer conditions (pH 7.4, 25°C).
Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.
Cellular Models : Validate findings in primary cells (e.g., macrophages for COX-2) alongside cell-free systems. For example, IC₅₀ discrepancies >10 µM suggest model-dependent metabolic activation .
Advanced: What computational approaches predict binding affinity to targets like cyclooxygenase-2?
Methodological Answer:
- Quantum Mechanical Calculations : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of hydrogen bonds (e.g., between carboxamide and COX-2 Arg120).
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethyl vs. methyl groups) with ±0.5 kcal/mol accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
